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Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate
dehydrogenase A (LDHA).[1][2] Developed by Chinook Therapeutics (a Novartis Company),
CHK-336 is under investigation for the treatment of primary hyperoxaluria, a group of genetic
disorders characterized by the overproduction of oxalate.[1][3] By inhibiting LDHA, the enzyme
responsible for the final step in hepatic oxalate synthesis, CHK-336 aims to reduce oxalate
overproduction.[4][5][6] These application notes provide detailed protocols for a suite of cell-
based assays to screen and characterize CHK-336 and other potential LDHA inhibitors. The
assays are designed to assess the compound's potency, mechanism of action, and potential
cytotoxic effects in a cellular context, with a focus on liver cells (hepatocytes), the primary
target tissue for CHK-336.

Signaling Pathway of CHK-336 Target

CHK-336 targets the metabolic pathway responsible for the production of oxalate in
hepatocytes. Specifically, it inhibits the conversion of glyoxylate to oxalate, a reaction catalyzed
by lactate dehydrogenase A (LDHA). The following diagram illustrates this pathway.
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Fig. 1: CHK-336 Target Pathway.

Key Cell-Based Assays for CHK-336 Screening

A comprehensive in vitro evaluation of CHK-336 involves a multi-faceted approach. The

following assays are recommended:

o LDHA Enzyme Activity Assay: To determine the direct inhibitory effect of CHK-336 on LDHA

enzymatic activity.

o Lactate Production Assay: To assess the functional consequence of LDHA inhibition in a
cellular context.

o Cell Viability Assay: To evaluate the cytotoxic potential of CHK-336 on hepatocytes.

o Apoptosis Assay: To investigate if any observed cytotoxicity is mediated through
programmed cell death.

o Target Engagement Assay (Cellular Thermal Shift Assay - CETSA): To confirm that CHK-336
directly binds to LDHA within the cell.

Data Presentation

The following tables provide representative quantitative data from the described assays. These
values are illustrative and may vary depending on the specific experimental conditions and cell

lines used.

Table 1: Inhibitory Activity of CHK-336
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Assay Type Cell Line/System Endpoint CHK-336 ICso (nM)
o Recombinant Human o
LDHA Enzyme Activity Enzyme Inhibition 0.4
LDHA
) Primary Mouse i
Lactate Production Lactate Reduction <100
Hepatocytes
PH1 Mouse
Oxalate Production Oxalate Reduction 80 - 131
Hepatocytes

Data compiled from publicly available information.[7][8]

Table 2: Cytotoxicity Profile of CHK-336

Treatment Duration

Assay Type Cell Line (h) CHK-336 CCso (pM)
Cell Viability (ATP Human Hepatocytes
48 > 50
Assay) (e.g., HepG2)
Apoptosis (Caspase- Human Hepatocytes
24 > 50
3/7 Assay) (e.g., HepG2)
Table 3: Target Engagement of CHK-336
Assay Type Cell Line Parameter Value
Cellular Thermal Shift Human Hepatocytes Thermal Shift (ATagg) 9°C

Assay (CETSA) (e.g., HepG2)

with 10 uM CHK-336

Representative data based on typical results for potent and specific inhibitors.[7]

Experimental Protocols

LDHA Enzyme Activity Assay
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This assay measures the ability of CHK-336 to inhibit the enzymatic activity of purified LDHA.
The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of
NADH to NAD+.

Experimental Workflow:

Preparation

Prepare Recombinant LDHA Prepare Assay Buffer Prepare Serial Dilutions of CHK-336 Prepare NADH and Pyruvate Solutions

\Aéﬁ‘y Execuicp/

Add Buffer, LDHA, and CHK-336 to 96-well plate

:

Pre-incubate

'

Initiate reaction with Pyruvate and NADH

Data Ac?uisition

Measure Absorbance at 340 nm kinetically

Click to download full resolution via product page

Fig. 2: LDHA Enzyme Activity Assay Workflow.

Protocol:

» Reagent Preparation:
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o Assay Buffer: 100 mM potassium phosphate, pH 7.4.

o Recombinant human LDHA: Dilute to a working concentration of 0.02 Units/mL in Assay
Buffer.

o NADH Solution: Prepare a 500 uM solution in Assay Buffer.
o Pyruvate Solution: Prepare a 3 mM solution in Assay Buffer.

o CHK-336: Prepare a 10-point serial dilution in DMSO, then dilute further in Assay Bulffer.

o Assay Procedure:

[¢]

Add 50 pL of Assay Buffer to each well of a 96-well UV-transparent plate.

[e]

Add 10 pL of diluted CHK-336 or vehicle control (DMSO) to the appropriate wells.

o

Add 20 pL of diluted LDHA enzyme solution to all wells.

[¢]

Pre-incubate the plate at 37°C for 15 minutes.

[¢]

Initiate the reaction by adding a 20 uL mixture of NADH and Pyruvate solutions.

[e]

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15
minutes using a microplate reader.

» Data Analysis:
o Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance curve).

o Determine the percent inhibition for each CHK-336 concentration relative to the vehicle
control.

o Plot the percent inhibition against the logarithm of the CHK-336 concentration and fit the
data to a four-parameter logistic equation to determine the 1Cso value.

Cellular Lactate Production Assay
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This assay measures the effect of CHK-336 on lactate production in hepatocytes, providing a
functional readout of LDHA inhibition in a cellular environment.

Experimental Workflow:

Cell Culture and Treatment

Seed Hepatocytes in a 96-well plate

l

Allow cells to adhere overnight

l

Treat cells with serial dilutions of CHK-336

l

Incubate for 24-48 hours

Sample Collection

Collect cell culture supernatant

Lactate Measurement

Use a commercial lactate assay kit

'

Measure colorimetric or fluorometric signal

Click to download full resolution via product page
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Fig. 3: Cellular Lactate Production Assay Workflow.

Protocol:
e Cell Culture and Treatment:

o Seed primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in a 96-well
plate at a density of 5 x 10# cells/well.

o Allow the cells to attach and grow for 24 hours.
o Prepare serial dilutions of CHK-336 in cell culture medium.

o Replace the existing medium with the medium containing the different concentrations of
CHK-336 or vehicle control.

o Incubate the plate for 24 to 48 hours at 37°C in a COz incubator.
e Lactate Measurement:
o After the incubation period, carefully collect the cell culture supernatant.

o Determine the lactate concentration in the supernatant using a commercially available
lactate assay kit (e.g., colorimetric or fluorometric). Follow the manufacturer's instructions.

o Measure the absorbance or fluorescence using a microplate reader.
o Data Analysis:

o Normalize the lactate levels to the cell number (which can be determined in a parallel plate
using a cell viability assay).

o Calculate the percent inhibition of lactate production for each CHK-336 concentration
relative to the vehicle control.

o Determine the ICso value as described for the enzyme activity assay.

Cell Viability Assay (ATP-Based)
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This assay assesses the general cytotoxicity of CHK-336 by measuring the intracellular ATP
levels, which correlate with cell viability.

Protocol:

e Cell Culture and Treatment:

o Follow the same procedure as for the Cellular Lactate Production Assay (steps la-1e).

e ATP Measurement:

[e]

After the desired incubation period, equilibrate the plate to room temperature.

o

Use a commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo®).

[¢]

Add the reagent directly to the wells according to the manufacturer's protocol.

[¢]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

[e]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o

Measure the luminescence using a microplate reader.
o Data Analysis:

o Calculate the percent viability for each CHK-336 concentration relative to the vehicle
control (100% viability).

o Plot the percent viability against the logarithm of the CHK-336 concentration to determine
the CCso (50% cytotoxic concentration) value.

Apoptosis Assay (Caspase-3/7 Activity)

This assay determines if CHK-336 induces apoptosis by measuring the activity of caspase-3
and -7, key executioner caspases in the apoptotic pathway.

Protocol:

e Cell Culture and Treatment:
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o Follow the same procedure as for the Cellular Lactate Production Assay (steps la-1e).
Include a positive control for apoptosis (e.g., staurosporine).

o Caspase-3/7 Activity Measurement:

o After the incubation period, use a commercial luminogenic or fluorogenic caspase-3/7
assay Kkit.

o Add the caspase substrate reagent to each well according to the manufacturer's
instructions.

o Incubate the plate at room temperature for 1-2 hours, protected from light.
o Measure the luminescence or fluorescence using a microplate reader.

o Data Analysis:
o Normalize the signal to the vehicle control.

o Express the results as fold-change in caspase-3/7 activity compared to the vehicle control.

Target Engagement - Cellular Thermal Shift Assay
(CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in
a cellular environment. The principle is that ligand binding stabilizes the target protein, leading
to an increase in its melting temperature.

Experimental Workflow:
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Cell Preparation and Treatment

Culture Hepatocytes

y

Treat cells with CHK-336 or vehicle

y

Incubate to allow compound binding

Thermal Challenge

Aliquot cell suspension into PCR tubes

:

Heat samples across a temperature gradient

Protein Analysis

Lyse cells and centrifuge to separate soluble and aggregated proteins

:

Analyze soluble fraction by Western Blot or other methods (e.g., ELISA)

Click to download full resolution via product page

Fig. 4: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:
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e Cell Treatment:

o Culture hepatocytes to confluency.

o Treat the cells with CHK-336 (e.g., 10 uM) or vehicle control for 1 hour at 37°C.
e Thermal Challenge:

o Harvest the cells and resuspend them in a suitable buffer.

o Aliquot the cell suspension into PCR tubes.

o Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes
in a thermal cycler, followed by cooling to 4°C.

o Protein Extraction and Analysis:

o

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

[e]

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

o

Carefully collect the supernatant (soluble protein fraction).

[¢]

Analyze the amount of soluble LDHA in each sample by Western blotting using an anti-
LDHA antibody.

o Data Analysis:
o Quantify the band intensities from the Western blot.

o For each treatment condition (vehicle and CHK-336), plot the relative amount of soluble
LDHA against the temperature.

o Fit the data to a sigmoidal curve to determine the melting temperature (Tagg).

o The difference in Tagg between the CHK-336-treated and vehicle-treated samples (ATagg)
indicates the extent of target stabilization.
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Conclusion

The described cell-based assays provide a robust framework for the preclinical screening and
characterization of CHK-336 and other LDHA inhibitors. By combining direct enzyme inhibition
assays with functional cellular assays and target engagement studies, researchers can gain a
comprehensive understanding of a compound's potency, mechanism of action, and potential
liabilities, thereby facilitating informed decisions in the drug development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b11933690?utm_src=pdf-body
https://www.benchchem.com/product/b11933690?utm_src=pdf-custom-synthesis
https://www.veritastk.co.jp/products/pdf/CryoHepATPTox96.pdf
https://en.wikipedia.org/wiki/CHK-336
https://www.researchgate.net/publication/390572076_Characterization_of_CHK-336_A_First-in-Class_Liver-Targeted_Small_Molecule_Lactate_Dehydrogenase_Inhibitor_for_Hyperoxaluria_Treatment
https://www.creative-bioarray.com/support/atp-cell-viability-assay.htm
https://pubs.acs.org/doi/10.1021/acschembio.2c00334
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026039/
https://www.researchgate.net/publication/350937783_POS-442_DISCOVERY_OF_CHK-336_A_FIRST-IN-CLASS_LIVER-TARGETED_SMALL_MOLECULE_INHIBITOR_OF_LACTATE_DEHYDROGENASE_FOR_THE_TREATMENT_OF_PRIMARY_HYPEROXALURIA
https://www.benchchem.com/product/b11933690#cell-based-assays-for-chk-336-screening
https://www.benchchem.com/product/b11933690#cell-based-assays-for-chk-336-screening
https://www.benchchem.com/product/b11933690#cell-based-assays-for-chk-336-screening
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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